molecular formula C44H69N5O11 B1666483 Ascrolimus CAS No. 148147-65-3

Ascrolimus

Cat. No. B1666483
M. Wt: 844 g/mol
InChI Key: HIEKJRVYXXINKH-ADVKXBNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ABT-281 is an ascomycin analog that may be used to treat major inflammatory skin diseases, including atopic dermatitis, psoriasis and allergic contact dermatitis. It is a macrolactam T cell inhibitors that is better suited for these diseases for its potent topical activity and reduced systemic exposure.

Scientific Research Applications

1. Treatment of Atopic Dermatitis

Ascrolimus, specifically pimecrolimus, is used effectively for treating atopic dermatitis. In clinical studies, pimecrolimus cream has shown significant therapeutic benefits in treating mild to moderate atopic dermatitis in children and adolescents. It is a cell-selective cytokine inhibitor developed for inflammatory skin diseases and has been proven to provide relief from pruritus and other symptoms of atopic dermatitis (Eichenfield et al., 2002).

2. Immunomodulation in Skin Diseases

Ascrolimus derivatives, such as tacrolimus and pimecrolimus, are effective in the topical treatment of various inflammatory skin conditions. These compounds act as immunomodulatory macrolactams and inhibit the transcription of proinflammatory cytokine genes, such as interleukin 2, essential for the immune response in skin diseases (Bornhövd et al., 2001).

3. Advancements in Tacrolimus Therapy

Research has explored the potential of astragaloside IV to alleviate the chronic nephrotoxicity induced by tacrolimus, a problem that hinders its long-term use in patients. This study highlights the therapeutic possibilities in enhancing tacrolimus treatment's safety profile (Gao et al., 2021).

4. Production Enhancement Strategies

Efforts to enhance tacrolimus production have been made through genetic engineering and exogenous precursor feeding. Research involving Streptomyces tsukubaensis has identified key genes in primary and secondary metabolic pathways to increase tacrolimus yield, crucial for its broader application in immunosuppression (Li et al., 2019).

5. Tacrolimus in Organ Transplantation

The development of tacrolimus analogs with reduced toxicity while preserving immunosuppressive activity has been a significant focus. Such advancements could potentially enhance the therapeutic utility of tacrolimus in organ transplantation (Dumont et al., 1998).

properties

CAS RN

148147-65-3

Product Name

Ascrolimus

Molecular Formula

C44H69N5O11

Molecular Weight

844 g/mol

IUPAC Name

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-12-[(E)-1-[(1R,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]prop-1-en-2-yl]-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

InChI

InChI=1S/C44H69N5O11/c1-10-31-18-25(2)17-26(3)19-37(57-8)40-38(58-9)21-28(5)44(55,60-40)41(52)42(53)48-16-12-11-13-33(48)43(54)59-39(29(6)34(50)23-35(31)51)27(4)20-30-14-15-32(36(22-30)56-7)49-24-45-46-47-49/h18,20,24,26,28-34,36-40,50,55H,10-17,19,21-23H2,1-9H3/b25-18+,27-20+/t26-,28+,29+,30-,31+,32-,33-,34-,36+,37-,38-,39+,40+,44+/m0/s1

InChI Key

HIEKJRVYXXINKH-ADVKXBNGSA-N

Isomeric SMILES

CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@@H]([C@@H](C4)OC)N5C=NN=N5)/C)O)C)OC)OC)C)\C

SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)N5C=NN=N5)C)O)C)OC)OC)C)C

Canonical SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)N5C=NN=N5)C)O)C)OC)OC)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ABT-281;  ABT281;  ABT 281;  A-86281;  A86281;  A 86281;  Ascrolimus

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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